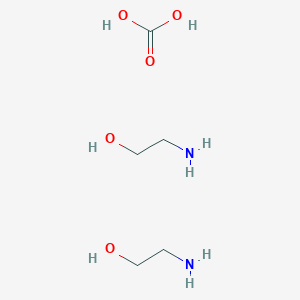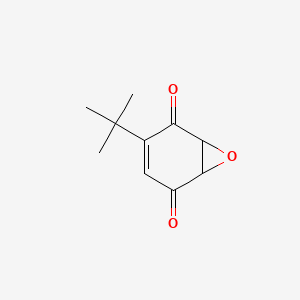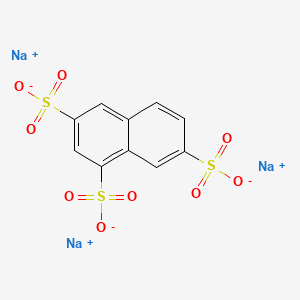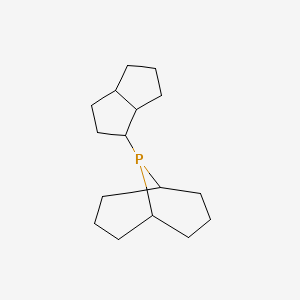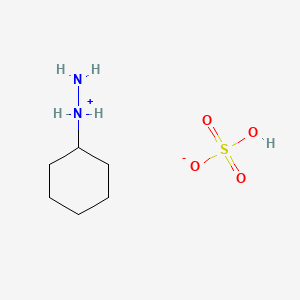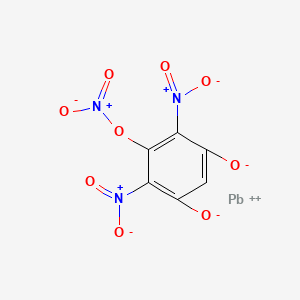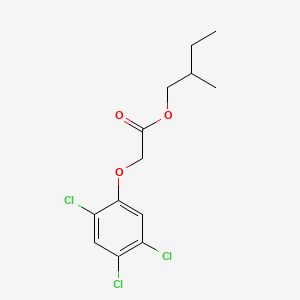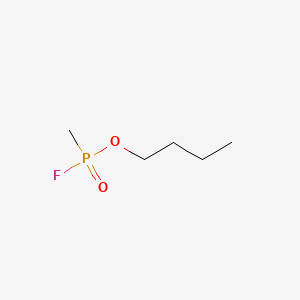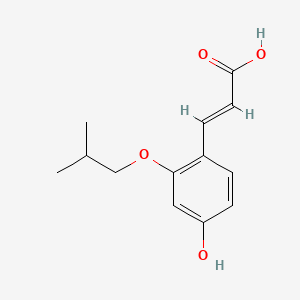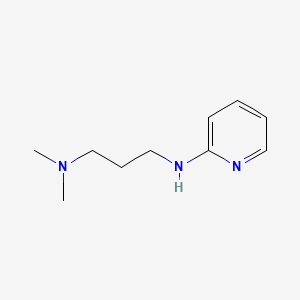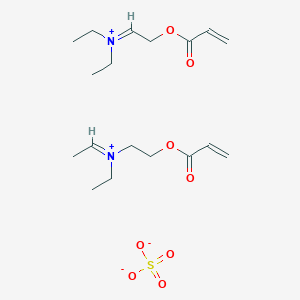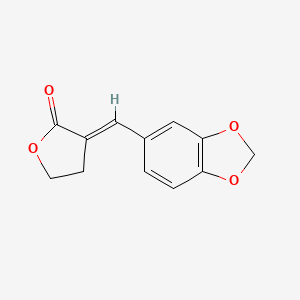
3-(1,3-Benzodioxol-5-ylmethylene)dihydro-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one typically involves the reaction of 1,3-benzodioxole derivatives with oxolan-2-one precursors under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction between the benzodioxole and oxolan-2-one components .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-ylmethylidene)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzodioxole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-(1,3-Benzodioxol-5-ylmethylidene)oxolan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one involves its interaction with molecular targets and pathways within biological systems. It may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
{[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}-thiourea: This compound shares a similar benzodioxole structure but differs in its functional groups and overall reactivity.
(3E)-3-(1,3-Benzodioxol-5-ylmethylidene)-5-(phenylmethoxymethyl)oxolan-2-one: Another related compound with a similar core structure but additional substituents that alter its chemical properties.
Uniqueness
3-(1,3-Benzodioxol-5-ylmethylidene)oxolan-2-one is unique due to its specific combination of the benzodioxole and oxolan-2-one moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
5431-91-4 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
(3E)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one |
InChI |
InChI=1S/C12H10O4/c13-12-9(3-4-14-12)5-8-1-2-10-11(6-8)16-7-15-10/h1-2,5-6H,3-4,7H2/b9-5+ |
InChI Key |
UZLHPXPKYRQXJV-WEVVVXLNSA-N |
Isomeric SMILES |
C\1COC(=O)/C1=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1COC(=O)C1=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





